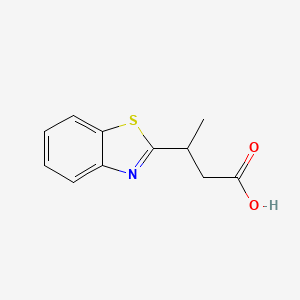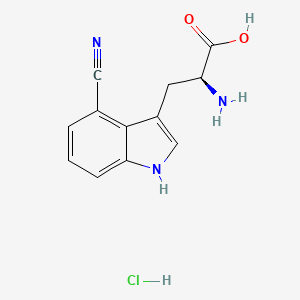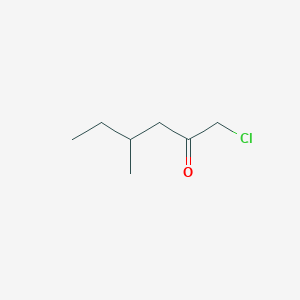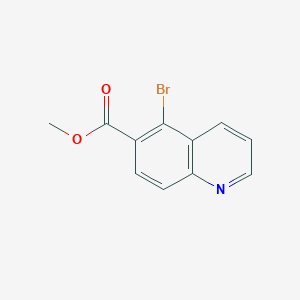
4-(Propylsulfanyl)butan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propylsulfanyl)butan-2-aminehydrochloride is an organic compound with the molecular formula C7H18ClNS It is a hydrochloride salt form of 4-(propylsulfanyl)butan-2-amine, which features a propylsulfanyl group attached to a butan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propylsulfanyl)butan-2-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with butan-2-amine and propylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the nucleophilic substitution of butan-2-amine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is then purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propylsulfanyl)butan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines, thiols.
Substitution: Substituted amines, amides.
Aplicaciones Científicas De Investigación
4-(Propylsulfanyl)butan-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(propylsulfanyl)butan-2-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The propylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)butan-2-aminehydrochloride: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
4-(Ethylsulfanyl)butan-2-aminehydrochloride: Contains an ethylsulfanyl group.
4-(Butylsulfanyl)butan-2-aminehydrochloride: Features a butylsulfanyl group.
Uniqueness
4-(Propylsulfanyl)butan-2-aminehydrochloride is unique due to its specific propylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C7H18ClNS |
|---|---|
Peso molecular |
183.74 g/mol |
Nombre IUPAC |
4-propylsulfanylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NS.ClH/c1-3-5-9-6-4-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
Clave InChI |
OARBTMSPOLYSLW-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)



